![molecular formula C30H19B B3030105 9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene CAS No. 866611-29-2](/img/structure/B3030105.png)
9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene
概要
説明
9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is an organic compound that belongs to the class of anthracenes. It is characterized by the presence of a bromine atom at the 9th position and a phenyl group substituted with a naphthalenyl moiety at the 10th position of the anthracene core. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other photophysical applications .
作用機序
Target of Action
It’s known that this compound is used in the field of organic electronics, particularly inOLED devices , organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and perovskite solar cells . Therefore, its target could be the electronic structures in these devices where it plays a role in the transport of charges.
Pharmacokinetics
The term pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the bodyIt is also soluble in hot non-polar solvents due to its low polarity .
Result of Action
The result of the action of 9-Bromo-10-[4-(2-Naphthalenyl)Phenyl]Anthracene in an electronic device would be the efficient transport of charges, contributing to the overall performance of the device. This could manifest as improved brightness in an OLED device, increased efficiency in a solar cell, or enhanced performance in a transistor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene typically involves a multi-step process. One common method includes the bromination of 10-[4-(2-naphthalenyl)phenyl]anthracene using N-bromosuccinimide (NBS) in a solvent such as chloroform. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 60°C) for a few hours. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo substitution reactions, such as Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution Products: Formation of various substituted anthracenes depending on the boronic acid used in the Suzuki coupling.
Oxidation Products: Formation of anthraquinone derivatives.
科学的研究の応用
9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene has a wide range of applications in scientific research:
Organic Electronics: Used as a material in OLEDs due to its excellent photophysical properties.
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Photon Upconversion: Employed in triplet-triplet annihilation photon upconversion systems to enhance light-harvesting efficiency.
Proteomics Research: Acts as a compound in proteomics research for studying protein interactions and functions.
類似化合物との比較
9-Bromo-10-phenylanthracene: Similar structure but lacks the naphthalenyl group, leading to different photophysical properties.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
Uniqueness: 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is unique due to the presence of both bromine and naphthalenyl groups, which enhance its electronic and photophysical properties, making it suitable for advanced applications in organic electronics and photonics .
特性
IUPAC Name |
9-bromo-10-(4-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-11-5-3-9-25(27)29(26-10-4-6-12-28(26)30)22-16-13-21(14-17-22)24-18-15-20-7-1-2-8-23(20)19-24/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGVQJMWWHSAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

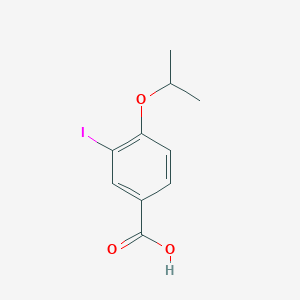
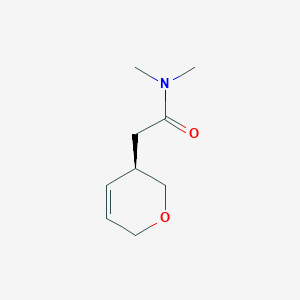
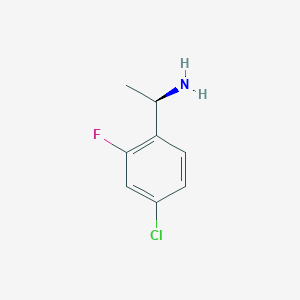
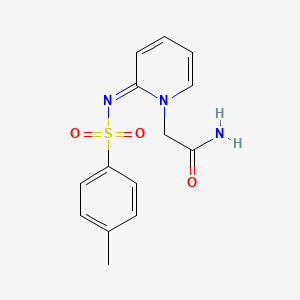
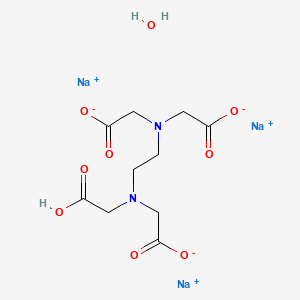
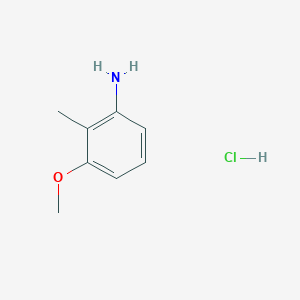

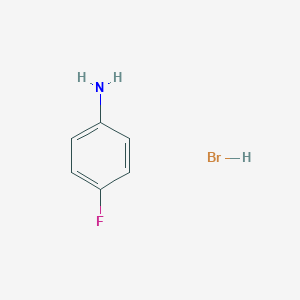
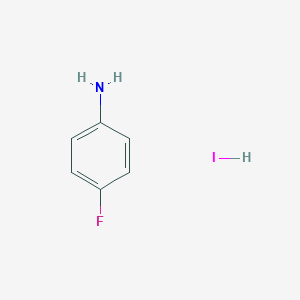
![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)
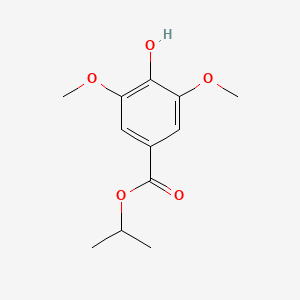
![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)
